N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidinone core substituted with fluorine atoms at positions 2 and 4 of the phenyl ring and a fluoro group at position 9 of the fused benzothiophene system. The acetamide linker connects the difluorophenyl moiety to the pyrimidinone scaffold, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2S/c19-9-4-5-12(11(21)6-9)23-14(25)7-24-8-22-16-15-10(20)2-1-3-13(15)27-17(16)18(24)26/h1-6,8H,7H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAWKHSKSAWQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The compound can be described by its chemical formula and structural components:
- Chemical Formula : C16H13F3N2O2S
- Structural Features : The compound features a benzothieno-pyrimidine core with difluoro and fluoro substitutions that may influence its biological interactions.
Biological Activity Overview
N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been studied for various biological activities, including:
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
- A study indicated that derivatives of the benzothieno-pyrimidine scaffold demonstrated enhanced activity when modified with fluorine substituents, suggesting a structure-activity relationship (SAR) that favors increased potency against bacterial strains .
-
Anticancer Properties :
- Preliminary studies have indicated potential anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell cycle regulation .
- Notably, compounds with similar scaffolds have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription, further supporting their potential as anticancer agents .
The biological mechanisms through which N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to bactericidal effects .
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death .
Case Studies
Several studies have highlighted the efficacy of N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide:
Scientific Research Applications
The compound N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.
Structure and Composition
- Chemical Formula : C19H15F3N2O2S
- Molecular Weight : 368.39 g/mol
- IUPAC Name : N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Structural Features
The compound features a difluorophenyl group and a benzothienopyrimidine moiety, which contribute to its biological activity.
Anticancer Activity
Numerous studies have indicated that compounds similar to N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes associated with cancer cell proliferation.
Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothienopyrimidine showed potent inhibition against various cancer cell lines. The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy .
Antiviral Properties
Research has also explored the antiviral potential of this compound, particularly against viral infections that utilize similar pathways for replication.
Case Study: Antiviral Efficacy
In vitro studies have shown that compounds with similar structures can inhibit viral replication by interfering with viral polymerases. This suggests that N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may possess similar properties, warranting further investigation into its antiviral applications .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound. The benzothienopyrimidine scaffold is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A recent study evaluated the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function in treated animals, suggesting that N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may offer similar benefits .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Linker Modifications : Substitution of the acetamide oxygen with sulfur (thioacetamide) introduces a more polarizable bond, which could influence binding kinetics and metabolic stability .
- Core Heterocycle Variations: The benzothieno[3,2-d]pyrimidinone core in the target compound differs from thieno[2,3-d]pyrimidinone analogs (), altering ring strain and π-π stacking interactions .
Electronic Effects
- Methoxy Groups : The 4-methoxyphenyl substituent in ’s compound introduces electron-donating effects, which may improve solubility but reduce binding affinity to hydrophobic pockets .
Steric Considerations
- Bulkier Substituents: Ethyl and methyl groups on the thieno[2,3-d]pyrimidinone core () introduce steric hindrance, possibly limiting conformational flexibility and altering selectivity .
Pharmacokinetic Properties
- Molecular Weight and LogP : The target compound (MW 388.36) is smaller and less lipophilic than analogs like the compound (MW 500.94), suggesting better bioavailability .
Q & A
Q. How can stability studies under varying pH and temperature conditions be optimized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
